![molecular formula C17H8F6N4 B1664661 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-32-6](/img/structure/B1664661.png)

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Descripción general

Descripción

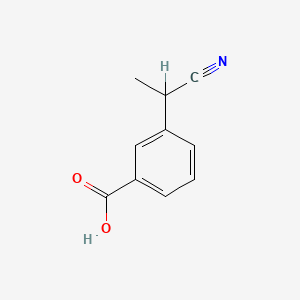

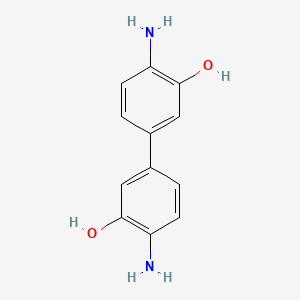

“9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a chemical compound with the molecular formula C17H8F6N4 . It belongs to the class of triazolo-naphthyridines .

Molecular Structure Analysis

The molecular structure of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” consists of a naphthyridine ring fused with a triazole ring and substituted with phenyl and trifluoromethyl groups . The exact structural details are not available in the retrieved data.Physical And Chemical Properties Analysis

The average mass of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is 382.263 Da, and its monoisotopic mass is 382.065308 Da . Other physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

This compound has shown potential in the development of anticancer agents. Its structural features allow for interaction with various biological targets, which can be exploited to design drugs that inhibit cancer cell growth. For instance, derivatives of this compound have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with low IC50 values indicating potent efficacy .

Materials Science: Energetic Materials

In materials science, the compound’s backbone structure is used to create very thermally stable energetic materials. These materials are crucial for applications requiring high thermal resistance, such as in aerospace engineering, where materials must withstand extreme conditions .

Synthetic Chemistry: Building Blocks for Heterocyclic Compounds

The compound serves as a building block for synthesizing a wide range of heterocyclic compounds. These are essential in various chemical industries and research fields due to their diverse applications, including pharmaceuticals, agrochemicals, and dyes .

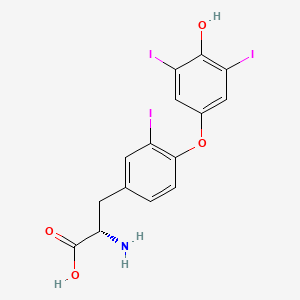

Biology: HIV Envelope-Mediated Fusion Inhibition

Biologically, one of the significant applications is in the study of HIV. The compound acts as an inhibitor of HIV envelope-mediated fusion, which is a critical step in the virus’s lifecycle. By inhibiting gp41-mediated membrane fusion, it can potentially be used to prevent the spread of HIV within the body.

Pharmacology: Enzyme Inhibition

The compound’s derivatives are explored for their role as enzyme inhibitors. They have been studied for inhibiting various enzymes, such as carbonic anhydrase and cholinesterase, which are targets for treating conditions like glaucoma and Alzheimer’s disease, respectively .

Drug Design: Molecular Modeling

In drug design, the compound’s ability to form specific interactions with target receptors makes it a valuable pharmacophore. It is used in molecular modeling studies to design new drugs with targeted actions for treating multifunctional diseases .

Mecanismo De Acción

Target of Action

Similar compounds in the 1,2,4-triazolo family have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to this compound, allows it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Pharmacokinetics

The compound’s molecular weight is 38226 g/mol, and it has a predicted density of 155±01 g/cm3 .

Result of Action

Similar compounds have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .

Action Environment

Similar compounds have been reported to exhibit excellent insensitivity toward external stimuli .

Propiedades

IUPAC Name |

9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N4/c18-16(19,20)11-8-12(17(21,22)23)24-15-10(11)6-7-13-25-26-14(27(13)15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWOOWATMATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)

![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)